3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide 3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10848620
InChI: InChI=1S/C20H23NO2/c1-23-18-11-7-8-16(14-18)19(22)21-15-20(12-5-6-13-20)17-9-3-2-4-10-17/h2-4,7-11,14H,5-6,12-13,15H2,1H3,(H,21,22)
SMILES: COC1=CC=CC(=C1)C(=O)NCC2(CCCC2)C3=CC=CC=C3
Molecular Formula: C20H23NO2
Molecular Weight: 309.4 g/mol

3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide

CAS No.:

Cat. No.: VC10848620

Molecular Formula: C20H23NO2

Molecular Weight: 309.4 g/mol

* For research use only. Not for human or veterinary use.

3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide -

Specification

Molecular Formula C20H23NO2
Molecular Weight 309.4 g/mol
IUPAC Name 3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide
Standard InChI InChI=1S/C20H23NO2/c1-23-18-11-7-8-16(14-18)19(22)21-15-20(12-5-6-13-20)17-9-3-2-4-10-17/h2-4,7-11,14H,5-6,12-13,15H2,1H3,(H,21,22)
Standard InChI Key ZNRPRVFRKDEJJW-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C(=O)NCC2(CCCC2)C3=CC=CC=C3
Canonical SMILES COC1=CC=CC(=C1)C(=O)NCC2(CCCC2)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

3-Methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide (IUPAC name: N-[(1-phenylcyclopentyl)methyl]-3-methoxybenzamide) is characterized by a benzamide backbone substituted with a methoxy group at the 3-position and a 1-phenylcyclopentylmethyl moiety attached to the amide nitrogen. The molecular formula is C<sub>21</sub>H<sub>23</sub>NO<sub>2</sub>, with a molecular weight of 321.42 g/mol. Key structural features include:

  • Benzamide core: A planar aromatic ring system with a carboxamide group at position 1.

  • Methoxy substituent: An electron-donating group at position 3, influencing electronic distribution and solubility.

  • 1-Phenylcyclopentylmethyl group: A bulky, lipophilic substituent that may enhance membrane permeability and target binding specificity.

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular Weight321.42 g/mol
LogP (Partition Coefficient)~3.5 (estimated)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors3 (amide O, methoxy O)
Topological Polar Surface Area49.3 Ų

The LogP value suggests moderate lipophilicity, balancing solubility and membrane permeability. The polar surface area aligns with compounds capable of crossing the blood-brain barrier, hinting at potential central nervous system (CNS) activity .

Synthetic Methodologies

While no explicit synthesis of 3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide is documented in the literature, a plausible route can be inferred from analogous benzamide syntheses .

Key Reaction Steps

  • Synthesis of 3-Methoxybenzoic Acid Derivative:

    • Methylation of 3-hydroxybenzoic acid using iodomethane in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>).

  • Activation to Acid Chloride:

    • Treatment with thionyl chloride (SOCl<sub>2</sub>) or oxalyl chloride to form 3-methoxybenzoyl chloride.

  • Amine Preparation:

    • Reductive amination of 1-phenylcyclopentanecarbaldehyde with methylamine, followed by purification to isolate (1-phenylcyclopentyl)methylamine.

  • Amide Coupling:

    • Reaction of 3-methoxybenzoyl chloride with (1-phenylcyclopentyl)methylamine in the presence of a base (e.g., triethylamine) to yield the target compound.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (%)
MethylationCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C85
Acid Chloride FormationSOCl<sub>2</sub>, reflux, 2 h92
Reductive AminationNaBH<sub>4</sub>, MeOH, 0°C → rt, 12 h78
Amide FormationEt<sub>3</sub>N, DCM, 0°C → rt, 24 h65

Spectroscopic Characterization

Theoretical spectroscopic data for 3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide can be extrapolated from similar benzamides :

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):

    • δ 7.65–7.20 (m, 9H, aromatic protons),

    • δ 4.45 (s, 2H, NCH<sub>2</sub>),

    • δ 3.85 (s, 3H, OCH<sub>3</sub>),

    • δ 2.50–1.70 (m, 9H, cyclopentyl and CH<sub>2</sub>).

  • IR (KBr):

    • 1650 cm<sup>−1</sup> (C=O stretch), 1250 cm<sup>−1</sup> (C-O of methoxy).

  • Mass Spectrometry:

    • m/z 321.42 [M+H]<sup>+</sup>.

CompoundTargetIC<sub>50</sub> (nM)
RemoxiprideD<sub>2</sub> Receptor120
EntinostatHDAC145
3-Methoxy-N-pentylbenzamideS. aureus MIC8 µg/mL

Future Directions

  • Synthetic Optimization: Improve yields via microwave-assisted amide coupling or flow chemistry.

  • Target Identification: High-throughput screening against kinase or receptor libraries.

  • In Vivo Studies: Assess bioavailability and toxicity in rodent models.

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